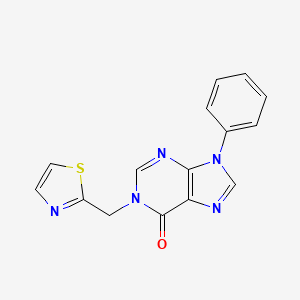
9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one is a heterocyclic compound that combines a purine ring system with a thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one typically involves the reaction of a purine derivative with a thiazole derivative under specific conditions. One common method involves the use of a base to deprotonate the purine derivative, followed by the addition of the thiazole derivative to form the desired product. The reaction conditions often include solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .
科学的研究の応用
9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes
作用機序
The mechanism of action of 9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory pathways .
類似化合物との比較
Similar Compounds
Similar compounds to 9-Phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one include other thiazole-containing purines and related heterocyclic compounds. Examples include:
- 2-Amino-9-(2-phenyl-1,3-dioxan-5-yloxy)methyl-1H-purin-6-one
- 2-Alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a purine ring system with a thiazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
9-phenyl-1-(1,3-thiazol-2-ylmethyl)purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5OS/c21-15-13-14(18-9-19(15)8-12-16-6-7-22-12)20(10-17-13)11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHWUPELAELFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=CN(C3=O)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-1,1-dioxo-1,4-thiazinane-4-carboxamide](/img/structure/B7414271.png)
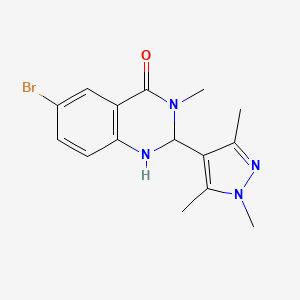
![3-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7414289.png)
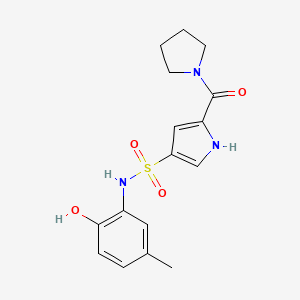
![1-Ethyl-5-[2-(3-methylphenyl)pyrrolidin-1-yl]sulfonylimidazole](/img/structure/B7414299.png)

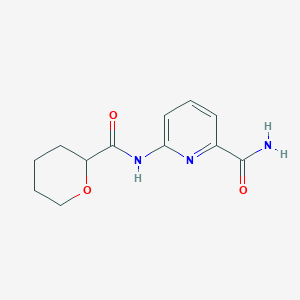
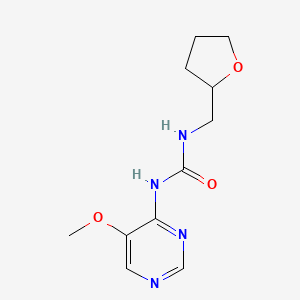
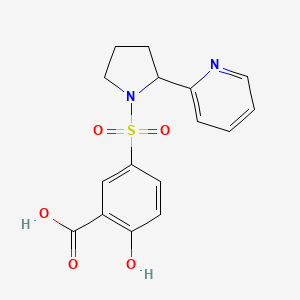
![4-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B7414339.png)
![1-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methyl]-9-phenylpurin-6-one](/img/structure/B7414357.png)
![4-[[3-(Cyanomethyl)phenyl]sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B7414367.png)
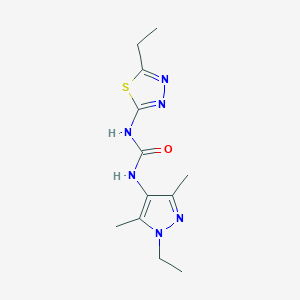
![4-[1-(4-chlorophenyl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)piperazine-1-carboxamide](/img/structure/B7414379.png)
